molecular formula C48H53N5O14 B124135 Taxapu CAS No. 155144-12-0

Taxapu

Cat. No. B124135
M. Wt: 924 g/mol
InChI Key: HGBRVZBEEARCNW-JBTWBBNCSA-N
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Description

Taxapu is a chemical compound with the formula C48H53N5O14 . It is a photoaffinity probe for the taxoid binding site on microtubules, predominantly labeling beta-tubulin over alpha-tubulin in porcine brain .


Molecular Structure Analysis

Taxapu contains a total of 120 atoms; 53 Hydrogen atoms, 48 Carbon atoms, 5 Nitrogen atoms, and 14 Oxygen atoms . For a detailed molecular structure, specialized tools like MolView can be used to visualize the 3D structure of the molecule.

Scientific Research Applications

Taxapu in Tubulin Labeling and Microtubule Research

A study by Combeau et al. (1994) synthesized [(azidophenyl)ureido]taxoid (TaxAPU) and used it to photolabel polymerized porcine brain tubulin. This research demonstrated that TaxAPU acts as a photoaffinity probe for the taxoid binding site on microtubules, which is significant for understanding microtubule dynamics in cells (Combeau et al., 1994).

Taxapu in Taxonomic Database and Species Identification

Rees (2014) developed Taxamatch, an algorithm using a Modified Damerau-Levenshtein Distance and a phonetic algorithm, to address the issue of misspellings in scientific names. This study is relevant for the organization and retrieval of biological data, where Taxapu may play a role (Rees, 2014).

Taxapu in Transcriptome Research

Hao et al. (2011) conducted a transcriptome analysis of Taxus tissues using Illumina second-generation sequencing. This research provided insight into the tissue-specific functions and taxane biosynthetic pathway in Taxus, which could have implications for Taxapu research (Hao et al., 2011).

Taxapu in Genomic and Proteomic Studies of Taxus

Hao et al. (2015) reviewed the application of omics technologies in studying Taxus, a source of Taxapu. This comprehensive study explored the genomics, transcriptomics, proteomics, metabolomics, and bioinformatics of Taxus and its endophytic fungi, which is crucial for understanding the biosynthetic pathways of compounds like Taxapu (Hao et al., 2015).

Taxapu in Cell Culture and Biotechnological Production

Cusido et al. (2014) discussed the biotechnological production of taxanes (like Taxapu) in Taxus spp. cell cultures. They emphasized the importance of molecular biological studies to enhance taxane biosynthesis and accumulation, which is fundamental for optimizing the production of compounds like Taxapu (Cusido et al., 2014).

Taxapu in Taxadiene Synthase Activity Studies

Hezari et al. (1997) studied the taxadiene synthase activity in Taxus canadensis cell suspension cultures, which is related to the biosynthetic pathway of Taxol and potentially Taxapu. Understanding this enzyme's role is critical for enhancing the production of taxanes (Hezari et al., 1997).

Safety And Hazards

While specific safety data and hazards associated with Taxapu are not mentioned in the available resources, general chemical safety guidelines should be followed when handling any chemical compound .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(4-azidophenyl)-methylcarbamoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53N5O14/c1-25-32(65-43(60)37(57)36(28-14-10-8-11-15-28)50-44(61)53(7)31-20-18-30(19-21-31)51-52-49)23-48(62)41(66-42(59)29-16-12-9-13-17-29)39-46(6,33(56)22-34-47(39,24-63-34)67-27(3)55)40(58)38(64-26(2)54)35(25)45(48,4)5/h8-21,32-34,36-39,41,56-57,62H,22-24H2,1-7H3,(H,50,61)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBRVZBEEARCNW-JBTWBBNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

924.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxapu

CAS RN

155144-12-0
Record name ((Azidophenyl)ureido)taxoid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155144120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Combeau, A Commercon, C Mioskowski… - Biochemistry, 1994 - ACS Publications
… (TaxAPU) was synthesized in a radiolabeled form by coupling an aminotaxoid to tritiated A-methyl-A-(chloroformyl)-/)-azidoaniline. TaxAPU … TaxAPU apparently competes with Taxol for …
Number of citations: 76 pubs.acs.org
K Golebiowska - 2005 - theses.fr
… Des études préliminaires réalisées avec du TaxAPU, un photoanalogue de Taxol® radiomarqué, et avec des microtubules sous forme cylindriques et sous forme de feuillets de zinc ont …
Number of citations: 0 www.theses.fr
C Loeb, C Combeau, L Ehret-Sabatier… - Biochemistry, 1997 - ACS Publications
… Our results also suggest that the 3‘-substituted TaxAPU derivative may adopt a conformation which differs from the other 3‘-substituted photoaffinity probe [[ 3 H]-3‘-(p-azidobenzamido) …
Number of citations: 31 pubs.acs.org
P Bunte, R Franklin - The Green Book of Language Revitalization in …, 2001 - brill.com
In the faJI of 1979, one of the authors accompanied a Kaibab-Paiute friend and colleague on a short visit to the San Juan Paiute settlement of Hidden Springs on the western part of the …
Number of citations: 3 brill.com
P Giannakakou, JP Snyder - The role of microtubules in cell biology …, 2008 - Springer
… A peptide spanning the loop and H7 (α-281–304) is labeled by a radioactive ureido taxane derivative ([3H]-TaxAPU) that also labels partial peptide sequences in β-tubulin (β-217–229). …
Number of citations: 5 link.springer.com
M del Pilar Mejia - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UME films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
X Wang, H Itokawa, KH Lee - Taxus: the genus taxus, 2003 - books.google.com
Natural products and related derivatives, including their semi-synthetically modified or totally synthetic analogs, play an important role in the development of novel therapeutic agents. It …
Number of citations: 14 books.google.com
H Albrecher, J Dhaene, M Goovaerts… - The Journal of …, 2005 - lirias.kuleuven.be
1 s~ xhsq ¹º 8 qx~ shq· º «» 8¡ s¤ h±hq § q¡ Y h qµH sh P¡ x~ q ¼s½ ¾¿ xÀ1À© qi 8¤ hq H fssxs¥ hqh Y¢¡ hiq x£!¡ x 0 x 7© qqs 8q P¤ x¥¡ 1 q¡ 1¥¥ qq 8¡ hi 8 f¡ x¦¡ 1¡ § ¡ h icsq¡ xfx 1 sq¡ x…
Number of citations: 95 lirias.kuleuven.be
L Stilman - 1954 - degruyter.com
Sixth Printing Page 1 Sixth Printing 1954 Page 2 1. - TEPPHTOPHh COBÉTCKOrO C0¿3A. T¿KuITORI DF Th¿ bGVI^T. UNION 1 . COJO3 COB^TCKHX C0QHa.VHCXK1 I6CKHX …
Number of citations: 2 www.degruyter.com

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